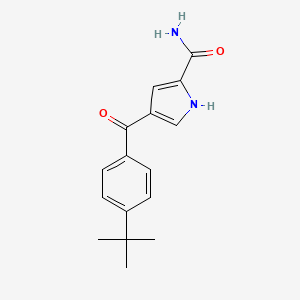

4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of benzoyl pyrrole. Benzoyl pyrrole compounds are often used in the development of pharmaceuticals due to their diverse biological activities .

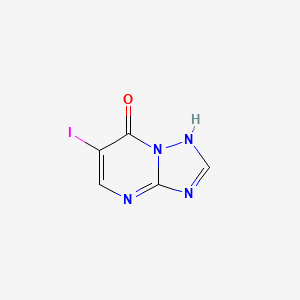

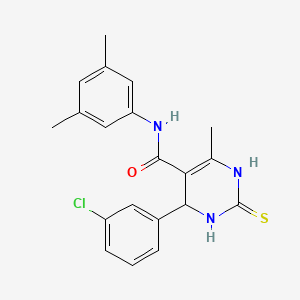

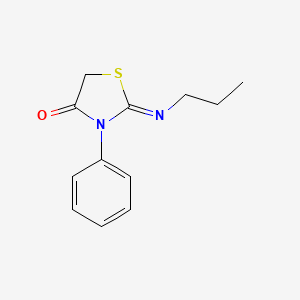

Molecular Structure Analysis

The molecular structure of “4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide” would likely consist of a pyrrole ring attached to a benzoyl group with a tert-butyl substituent .Chemical Reactions Analysis

The chemical reactions of “4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide” would depend on the specific conditions and reagents used. Generally, benzoyl compounds can undergo reactions such as hydrolysis, reduction, and substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide” would depend on its specific structure. Similar compounds, such as 4-tert-butylbenzoic acid, have a molecular weight of 178.23 g/mol and a density of 1.1±0.1 g/cm³ .Wissenschaftliche Forschungsanwendungen

Synthesis and Properties of Related Compounds

- Compounds related to 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide have been synthesized for various applications. For instance, Hsiao et al. (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units, which exhibited high thermal stability and solubility in polar solvents, making them suitable for creating transparent, flexible films (Hsiao, Yang, & Chen, 2000).

- Liu et al. (2013) developed a method for synthesizing trisubstituted 1H-pyrroles, an approach that can be utilized for constructing complex pyrrole structures and forming new C–C and C–N bonds (Liu, Tan, Zhou, Chen, & Zhang, 2013).

Development of Novel Derivatives and Applications

- Alizadeh et al. (2008) described an effective route for synthesizing 4,5-dihydro-1H-pyrrol-3-carboxamide derivatives, highlighting the potential for creating functionalized pyrrole derivatives for various applications (Alizadeh, Rezvanian, & Zhu, 2008).

- Chern and Tsai (2008) synthesized new polyimides containing tert-butyl side groups, which exhibited low dielectric constants and high thermal stability, indicating potential use in electronic materials (Chern & Tsai, 2008).

Protective Groups and Synthetic Methodologies

- Muranaka et al. (2011) developed a new carboxamide protecting group, 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), demonstrating its utility in protecting carboxamide groups under various conditions, highlighting the versatility of related compounds in synthetic chemistry (Muranaka, Ichikawa, & Matsuda, 2011).

Wirkmechanismus

Target of Action

A structurally similar compound, (2s,4s,5r)-1-(4-tert-butylbenzoyl)-2-isobutyl-5-(1,3-thiazol-2-yl)pyrrolidine-2,4-dicarboxylic acid, has been shown to target theGenome polyprotein and RNA-dependent RNA-polymerase of the Hepatitis C virus genotype 1b .

Mode of Action

This could potentially inhibit the replication of the Hepatitis C virus, given the targets identified for the structurally similar compound .

Biochemical Pathways

Given its potential targets, it may affect theviral replication pathways of the Hepatitis C virus .

Result of Action

Given its potential targets, it may inhibit the replication of the hepatitis c virus, leading to a decrease in viral load .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-16(2,3)12-6-4-10(5-7-12)14(19)11-8-13(15(17)20)18-9-11/h4-9,18H,1-3H3,(H2,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBKOGPWIGWVFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Tert-butyl-6-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2367650.png)

![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2367668.png)

![1-(4-fluorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2367669.png)